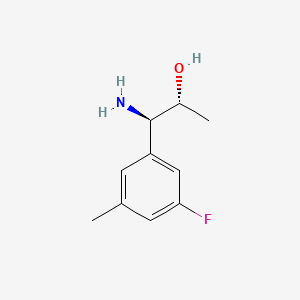

(1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL

Description

Chemical Identification and Nomenclature

IUPAC Systematic Nomenclature and Structural Features

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1R,2R)-1-amino-1-(3-fluoro-5-methylphenyl)propan-2-ol , which precisely defines its molecular structure and stereochemical configuration. The name reflects the following key features:

- A propan-2-ol backbone (three-carbon chain with a hydroxyl group on carbon 2).

- A 3-fluoro-5-methylphenyl group attached to carbon 1, featuring a fluorine atom at position 3 and a methyl group at position 5 on the aromatic ring.

- An amino group (-NH2) bonded to carbon 1.

The molecular formula is C10H14FNO , with a molecular weight of 183.22 g/mol . The SMILES notation CC@HC@@(C1=CC(=CC(=C1)F)C)C encodes the stereochemistry, confirming the (1R,2R) configuration. The InChI key BXRKJXKPLDYYJH-OIBJUYFYSA-N further differentiates this stereoisomer from its enantiomers and diastereomers.

Structural Analysis Table

| Feature | Description |

|---|---|

| Parent chain | Propan-2-ol |

| Substituents | 3-fluoro-5-methylphenyl, amino |

| Chiral centers | C1 and C2 |

| Hydrogen bond donors | 2 (hydroxyl and amino groups) |

| Hydrogen bond acceptors | 3 (hydroxyl, amino, and fluorine) |

Comparative Analysis of Stereochemical Descriptors

The compound exhibits two chiral centers (C1 and C2), yielding four possible stereoisomers: (1R,2R), (1R,2S), (1S,2R), and (1S,2S). The (1R,2R) configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules :

- Priority assignment :

- At C1: Amino (-NH2) > 3-fluoro-5-methylphenyl > propan-2-ol backbone > hydrogen.

- At C2: Hydroxyl (-OH) > methyl (-CH3) > amino-bearing carbon > hydrogen.

- Spatial orientation :

Stereoisomer Comparison Table

| Stereoisomer | C1 Configuration | C2 Configuration | CIP Descriptor |

|---|---|---|---|

| (1R,2R) | R | R | R,R |

| (1R,2S) | R | S | R,S |

| (1S,2R) | S | R | S,R |

| (1S,2S) | S | S | S,S |

The (1R,2R) form is distinct from its (1S,2S) enantiomer (PubChem CID 55291608), which exhibits opposite optical activity but identical physical properties outside of chiral environments.

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(3-fluoro-5-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1 |

InChI Key |

BXRKJXKPLDYYJH-XCBNKYQSSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)F)[C@H]([C@@H](C)O)N |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Oxime Formation and Reduction Route

One of the well-documented methods involves the conversion of the corresponding hydroxy ketone to its oxime, followed by catalytic reduction to the amino alcohol:

Step 1: Oxime Formation

The starting hydroxy ketone (e.g., 1-(3-fluoro-5-methylphenyl)-1-hydroxy-2-propanone) is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or sodium hydroxide. The reaction is typically carried out in a biphasic system with an organic solvent (e.g., di-n-butyl ether, toluene) and water, at controlled temperatures ranging from 0°C to 30°C to optimize yield and selectivity.

Step 2: Isolation of Oxime

The oxime formed is isolated by phase separation, drying over anhydrous sodium sulfate, and solvent evaporation under reduced pressure. This crude oxime is then subjected to reduction.

Step 3: Catalytic Reduction

The oxime is reduced using a nickel-aluminum alloy catalyst under hydrogen atmosphere, converting it to the corresponding amino alcohol. Reaction parameters such as temperature, pressure, and catalyst loading are optimized to maximize conversion and stereoselectivity.

Step 4: Purification

The crude amino alcohol is purified by conventional methods, including solvent extraction and chromatographic techniques, to isolate the pure (1R,2R) isomer.

This method is adapted from analogous syntheses of related compounds such as 1-erythro-2-amino-1-phenyl-1-propanol, with modifications to accommodate the fluorinated and methyl-substituted aromatic ring.

Asymmetric Synthesis via Chiral Catalysts or Auxiliaries

Alternative preparation strategies employ asymmetric synthesis techniques to directly introduce chirality:

-

Starting from a chiral epoxide intermediate derived from 3-fluoro-5-methylphenyl precursors, nucleophilic ring-opening with ammonia or amines under controlled conditions yields the amino alcohol with defined stereochemistry.

-

Using chiral catalysts such as Rh or Ru complexes, asymmetric hydrogenation of prochiral ketones bearing the fluorinated aromatic ring can produce the desired (1R,2R) amino alcohol with high enantiomeric excess.

Chiral Auxiliary-Mediated Reactions

Attachment of chiral auxiliaries to the ketone substrate allows stereoselective addition of nucleophiles or reduction, followed by auxiliary removal to yield the target compound.

These methods require strict control of reaction temperature (often sub-ambient), solvent choice (e.g., polar aprotic solvents), and inert atmosphere to prevent racemization and side reactions.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Purpose/Effect |

|---|---|---|

| Temperature | 0°C to 30°C (oxime formation); -10°C to -5°C (some steps) | Controls reaction rate and stereoselectivity |

| Solvent | Di-n-butyl ether, toluene, ethyl acetate, THF | Solubilizes reactants; biphasic system for extraction |

| Base | Sodium acetate trihydrate, sodium hydroxide | Neutralizes hydroxylamine salt; promotes oxime formation |

| Catalyst | Nickel-aluminum alloy (for reduction) | Facilitates selective reduction of oxime |

| Reaction Time | 1 to 2 hours (oxime formation) | Ensures completion of conversion |

| pH | Neutral to slightly basic (7.0-8.0) | Optimizes oxime formation and stability |

Analytical Techniques for Product Verification

Chiral High-Performance Liquid Chromatography (HPLC)

Used to separate and quantify stereoisomers, ensuring the resolution between (1R,2R) and other isomers is greater than 2.0 for purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Confirms the chemical structure and stereochemistry by analyzing proton environments and coupling constants.

-

Verifies molecular weight and purity.

-

Confirms the absolute configuration and enantiomeric excess.

Summary Table of Preparation Steps

| Step Number | Process | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Oxime Formation | Hydroxylamine hydrochloride, sodium acetate, di-n-butyl ether, water, 0-30°C | Formation of oxime intermediate |

| 2 | Oxime Isolation | Solvent extraction, drying over Na2SO4, evaporation | Crude oxime isolated |

| 3 | Catalytic Reduction | Nickel-aluminum catalyst, hydrogen atmosphere | Conversion to amino alcohol |

| 4 | Purification | Solvent extraction, chromatography | Pure (1R,2R)-1-amino-1-(3-fluoro-5-methylphenyl)propan-2-ol |

Research Findings and Practical Considerations

The molar ratio of hydroxylamine salt to base must be carefully adjusted to ensure complete neutralization and optimal oxime formation.

Maintaining reaction temperature below 30°C during oxime formation prevents side reactions and racemization.

The choice of organic solvent influences the efficiency of phase separation and yield of the oxime intermediate.

Catalytic hydrogenation using nickel-aluminum alloys is preferred for its selectivity and cost-effectiveness compared to noble metal catalysts.

Analytical validation through chiral HPLC and NMR is essential to confirm stereochemical purity, which is critical for the biological activity of the compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The secondary alcohol can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The ketone can be reduced back to the alcohol using reducing agents such as sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of the corresponding ketone.

Reduction: Regeneration of the secondary alcohol.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. It can serve as a precursor in the synthesis of various drugs targeting neurological disorders and other conditions.

Case Studies:

- Neuroprotective Agents : Research indicates that derivatives of this compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Antidepressant Activity : Studies have shown that similar compounds can influence neurotransmitter systems, suggesting that (1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL could be investigated for antidepressant effects.

Synthesis of Chiral Compounds

Given its chiral nature, this compound plays a crucial role in asymmetric synthesis processes. It can be utilized as a chiral auxiliary or building block in the synthesis of other complex organic molecules.

Case Studies:

- Asymmetric Synthesis : The compound has been used in various asymmetric synthesis protocols to produce enantiomerically pure products, which are essential in pharmaceuticals where the chirality of a drug can significantly influence its efficacy and safety.

Environmental Chemistry

Research into the environmental impact of fluorinated compounds has gained traction due to their persistence and potential toxicity. The study of this compound contributes to understanding the behavior and degradation pathways of such compounds in environmental settings.

Case Studies:

- Toxicology Studies : Investigations into the toxicological effects of fluorinated amines have revealed insights into their environmental persistence and bioaccumulation potential.

Cosmetic Formulations

The compound's properties may also lend themselves to applications in cosmetic formulations, where it can be studied for its moisturizing and skin-conditioning effects.

Case Studies:

- Cosmetic Product Development : Experimental designs have been employed to assess the efficacy of formulations containing this compound, focusing on sensory attributes and skin hydration properties.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorinated aromatic ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key analogs differ in aromatic substituents, altering molecular weight, density, boiling point, and acid dissociation constants (pKa):

Observations :

- Bromo substitution increases molecular weight and density due to bromine’s atomic mass .

- Trifluoromethylthio (CF₃S) introduces strong electron-withdrawing effects, which may lower pKa and alter reactivity .

Adrenoceptor and Spasmolytic Activity

Compounds with methoxy-substituted indole rings (e.g., and ) exhibit α₁-, α₂-, and β₁-adrenoceptor binding, antiarrhythmic, and spasmolytic effects . The target compound’s 3-fluoro-5-methylphenyl group may similarly modulate adrenoceptors, with fluorine enhancing binding specificity compared to methoxy or bromo substituents.

Pharmacological Potential of Complex Analogs

describes a pyrimidinyl-containing derivative (MW 465.44) with experimental drug status (DB07054). This highlights how extending the propan-2-ol core with heterocycles can yield high-affinity kinase inhibitors or receptor antagonists . The target compound’s simpler structure may prioritize metabolic stability over potency.

Stereochemical Considerations

The (1R,2R) configuration of the target compound contrasts with (1S,2R) analogs in –5. Stereochemistry critically influences receptor interactions; for example, (1S,2R) configurations in β-amino alcohols often correlate with β-adrenergic activity . The target’s distinct stereochemistry may redirect selectivity toward alternative targets.

Biological Activity

(1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL, commonly referred to as a chiral amino alcohol, has garnered attention in medicinal chemistry due to its unique structural properties and biological activity. With a molecular formula of CHFNO and a molecular weight of approximately 183.22 g/mol, this compound features an amino group, a hydroxyl group, and a fluorinated aromatic ring, which contribute to its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom and the methyl substituent enhances its lipophilicity and electronic properties, which may influence its binding affinity and selectivity towards various biological targets.

Key Interactions

Research indicates that compounds containing fluorinated moieties often exhibit enhanced potency in biological systems. For instance, studies have shown that the trifluoromethyl group can significantly increase the inhibitory activity against certain enzymes involved in neurotransmitter uptake and signal transduction pathways .

Biological Activity Data

The following table summarizes some key biological activities associated with this compound and related compounds:

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Inhibition of Neurotransmitter Uptake : A study demonstrated that the compound effectively inhibits the uptake of serotonin, suggesting potential applications in treating mood disorders .

- Anticancer Activity : Research indicated that related fluorinated compounds exhibited significant anticancer properties by inhibiting key pathways in cancer cell proliferation .

- Enzyme Modulation : The compound's ability to modulate enzyme activity was characterized through kinetic studies, revealing that it can act as a competitive inhibitor for certain enzymes involved in metabolic pathways .

The synthesis of this compound typically involves several key steps that ensure the retention of its chiral centers. The predicted boiling point is approximately 307.4 °C, with a density of 1.134 g/cm³ and a pKa value around 12.47 .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in (1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL?

- Methodological Answer : Stereoselective synthesis via asymmetric epoxidation followed by regioselective aminolysis is a robust approach. For example, fluorinated epoxide intermediates (similar to those in ) can be synthesized and subjected to nucleophilic attack by ammonia or protected amines under controlled pH and temperature. Chiral chromatography (e.g., HPLC with amylose-based columns) or ¹H NMR analysis of coupling constants (e.g., ²JH-F values) can validate enantiomeric purity .

Q. Which spectroscopic techniques are critical for structural and stereochemical confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Key for identifying splitting patterns (e.g., doublets of doublets from vicinal fluorine coupling) and verifying the aromatic substitution pattern of the 3-fluoro-5-methylphenyl group .

- Chiral Chromatography : Essential for distinguishing (1R,2R) from (1S,2S) diastereomers using validated methods, as demonstrated in analogous compounds .

- X-ray Crystallography : Provides definitive stereochemical assignment when single crystals are obtainable .

Q. What safety protocols are mandated for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods to avoid inhalation (H332: harmful if inhaled) .

- Storage : Maintain at 2–8°C in airtight containers to prevent degradation or moisture absorption .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the 3-fluoro-5-methylphenyl moiety?

- Methodological Answer :

- Catalyst Screening : Evaluate palladium/copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl boronic acid derivatives.

- Solvent Effects : Test polar aprotic solvents (e.g., DMF, THF) to enhance solubility of fluorinated intermediates.

- In-situ Monitoring : Use TLC or GC-MS to track intermediate formation and adjust reaction time/temperature dynamically .

Q. How should researchers resolve discrepancies between computational predictions and experimental NMR data?

- Methodological Answer :

- Solvent/Isotope Effects : Re-run NMR in deuterated solvents matching computational conditions (e.g., CDCl3 vs. DMSO-d6) .

- Dynamic Processes : Assess for tautomerism or ring-opening/closure using variable-temperature NMR.

- 2D NMR Validation : Employ COSY or NOESY to confirm through-space interactions and refine computational models .

Q. What strategies are effective for identifying pharmacological targets of this compound?

- Methodological Answer :

- Molecular Docking : Screen against databases of fluorinated compound targets (e.g., GPCRs, kinases) using software like AutoDock Vina.

- In-vitro Assays : Test binding affinity via fluorescence polarization or surface plasmon resonance (SPR).

- Metabolite Profiling : Use LC-MS to identify bioactive metabolites, leveraging structural analogs from fluorinated amino alcohols .

Data Contradiction Analysis

Q. How to address conflicting data in enantiomeric excess (ee) measurements between HPLC and NMR?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.